An In-depth Technical Guide to Bispyrazolone: Chemical Structure and Properties
An In-depth Technical Guide to Bispyrazolone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispyrazolones are a class of heterocyclic compounds characterized by the presence of two pyrazolone (B3327878) rings. These molecules have garnered significant interest in various scientific fields, from their application as analytical reagents to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of bispyrazolone, with a focus on 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione (CAS 7477-67-0). Detailed experimental protocols for its synthesis and a key analytical application are also presented, alongside visualizations of a relevant biological signaling pathway.
Chemical Structure
The core structure of the most common bispyrazolone, 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione, consists of two pyrazolone rings linked at their C4 positions. Each pyrazolone ring is substituted with a methyl group at the C3 position and a phenyl group at the N1 position.
Systematic Name: 3,3'-Dimethyl-1,1'-diphenyl-[4,4'-bi-1H-pyrazole]-5,5'(4H,4'H)-dione CAS Number: 7477-67-0[1] Molecular Formula: C₂₀H₁₈N₄O₂[1] Molecular Weight: 346.38 g/mol [1]
The structural formula is as follows:
Physicochemical Properties
Bispyrazolone is typically a white to light yellow or tan crystalline powder.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Melting Point | 355 °C | [1] |
| Boiling Point | 481.12 °C (estimate) | |
| Density | 1.31 g/cm³ | [1] |
| pKa (predicted) | 2.15 ± 0.70 | |
| Solubility | Soluble in formic acid (50 mg/mL) |
Biological and Pharmacological Properties
Derivatives of the pyrazolone scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. While specific data for 3,3'-Dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione is limited in the context of drug development, the broader class of pyrazolones has been extensively studied.
Anti-inflammatory Activity: Pyrazolone derivatives have been shown to modulate inflammatory responses. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. Furthermore, studies on related compounds suggest that they can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] This is often achieved through the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways.[3][4]
Antioxidant Activity: Several pyrazolone derivatives exhibit potent antioxidant properties, acting as radical scavengers. This activity is crucial in combating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity is often attributed to the ability of the pyrazolone ring to donate electrons or hydrogen atoms to neutralize free radicals.
The table below summarizes some of the reported biological activities of bispyrazolone and its derivatives.
| Biological Activity | Mechanism/Effect | Reference(s) |
| Anti-inflammatory | Inhibition of COX enzymes, reduction of pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α), modulation of LPS/TLR4 and JNK signaling pathways. | [3][4] |
| Antioxidant | Radical scavenging activity. | |
| Antimicrobial | Activity against various bacterial and fungal strains has been reported for some derivatives. |
Experimental Protocols
Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium acetate
-
Water
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol) in a mixture of ethanol and water, add a catalytic amount of sodium acetate.[5]
-
Stir the reaction mixture at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.[5][6]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
This method is known for its efficiency, mild reaction conditions, and often provides high yields of the desired bispyrazolone derivative.[5][6]
Spectrophotometric Determination of Cyanide using Bispyrazolone
Bispyrazolone is a key reagent in a sensitive colorimetric method for the determination of cyanide. The method is based on the reaction of cyanide with chloramine-T to form cyanogen (B1215507) chloride, which then reacts with a pyridine-pyrazolone reagent (containing bispyrazolone) to produce a stable blue-colored complex that can be measured spectrophotometrically.[7]
Reagents:
-
Chloramine-T solution (0.25% w/v): Dissolve 0.25 g of chloramine-T in 100 mL of deionized water. Prepare fresh daily.
-
1-Phenyl-3-methyl-5-pyrazolone solution: Dissolve 0.25 g of 1-phenyl-3-methyl-5-pyrazolone in 100 mL of 50% ethanol.
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Bispyrazolone solution: Dissolve 0.05 g of 3,3'-dimethyl-1,1'-diphenyl-(4,4'-bi-2-pyrazoline)-5,5'-dione in 10 mL of pyridine.
-
Pyridine-Pyrazolone Reagent: Mix the 1-phenyl-3-methyl-5-pyrazolone solution with the bispyrazolone solution. This reagent should be prepared fresh before use.[7]
-
Phosphate (B84403) buffer (pH 6.8): Prepare by dissolving appropriate amounts of sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate in deionized water.
-
Standard cyanide solutions: Prepare a stock solution of potassium cyanide and dilute to obtain working standards.
Procedure:
-
To a 50 mL volumetric flask, add a known volume of the sample containing cyanide.
-
Add 5 mL of phosphate buffer to adjust the pH.
-
Add 0.5 mL of chloramine-T solution, mix, and allow the reaction to proceed for 2-3 minutes.[8]
-
Add 3 mL of the pyridine-pyrazolone reagent and mix thoroughly.[8]
-
Dilute to the mark with deionized water and allow 20 minutes for color development.[8]
-
Measure the absorbance of the solution at the wavelength of maximum absorption, which is approximately 620-630 nm, using a spectrophotometer.[9]
-
A calibration curve is prepared using standard cyanide solutions to determine the concentration of cyanide in the sample.
Visualizations
Logical Workflow for Cyanide Determination
The following diagram illustrates the key steps in the spectrophotometric determination of cyanide using the bispyrazolone method.
Caption: Workflow for the spectrophotometric determination of cyanide.
LPS-Induced Inflammatory Signaling Pathway and Potential Inhibition by Pyrazolone Derivatives
This diagram depicts a simplified representation of the Toll-like receptor 4 (TLR4) signaling pathway initiated by lipopolysaccharide (LPS) and highlights potential points of inhibition by pyrazolone derivatives.
Caption: LPS/TLR4 signaling and pyrazolone inhibition points.
References
- 1. 3,3-DIMETHYL-1,1-DIPHENYL-(4,4-BI-2-PYRAZOLINE)-5,5-DIONE [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages [mdpi.com]
- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nemi.gov [nemi.gov]
- 8. journalijdr.com [journalijdr.com]
- 9. nemi.gov [nemi.gov]
